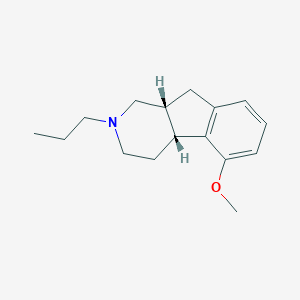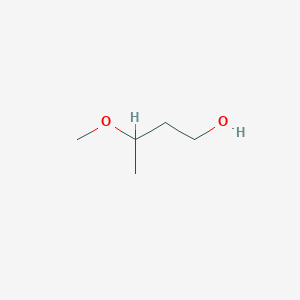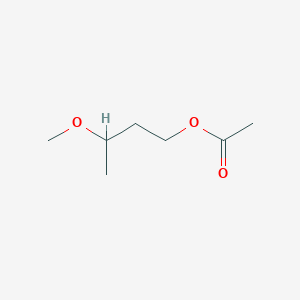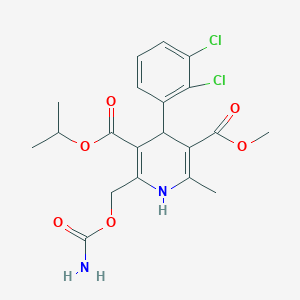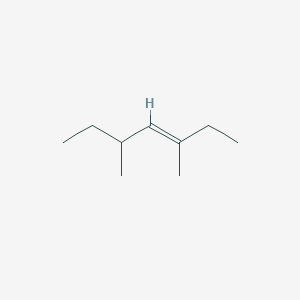
3,5-Dimethyl-3-heptene
Übersicht
Beschreibung
3,5-Dimethyl-3-heptene is an organic compound with the molecular formula C₉H₁₈. It is a branched hydrocarbon featuring a double bond between the third and fourth carbon atoms, with two methyl groups attached to the third and fifth carbon atoms. This compound is part of the alkene family, characterized by the presence of carbon-carbon double bonds, which impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-3-heptene can be synthesized through various organic reactions. One common method involves the dehydration of 3,5-dimethyl-3-heptanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to remove water, forming the desired alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic dehydrogenation of 3,5-dimethylheptane. This process involves passing the hydrocarbon over a catalyst, such as platinum or palladium, at elevated temperatures to remove hydrogen and form the double bond.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone. These reactions can cleave the double bond, forming carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be hydrogenated using a catalyst like palladium on carbon, converting the double bond to a single bond and forming 3,5-dimethylheptane.
Substitution: Electrophilic addition reactions are common, where reagents like hydrogen halides (e.g., HCl, HBr) add across the double bond, forming haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under mild conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst at room temperature.
Substitution: Hydrogen halides (HCl, HBr) in an inert solvent like dichloromethane.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: 3,5-Dimethylheptane.
Substitution: Haloalkanes such as 3-chloro-5-dimethylheptane.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-3-heptene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the production of pharmaceuticals.
Medicine: Research into the compound’s derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-3-heptene in chemical reactions involves the interaction of the double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form addition products. In oxidation reactions, the double bond is cleaved, forming carbonyl compounds. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylheptane: A saturated hydrocarbon with similar molecular weight but lacking the double bond.
3,5-Dimethyl-2-heptene: An isomer with the double bond located between the second and third carbon atoms.
3,5-Dimethyl-4-heptene: An isomer with the double bond located between the fourth and fifth carbon atoms.
Uniqueness: 3,5-Dimethyl-3-heptene is unique due to the position of its double bond and the presence of two methyl groups, which influence its reactivity and physical properties. Its branched structure and specific placement of the double bond make it a valuable compound for studying the effects of molecular structure on chemical behavior.
Eigenschaften
IUPAC Name |
(E)-3,5-dimethylhept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOLZWHOQAEIAW-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=C(\C)/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


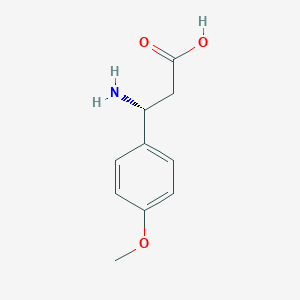
![2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B165589.png)

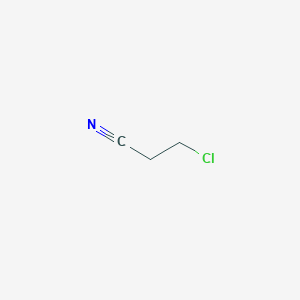
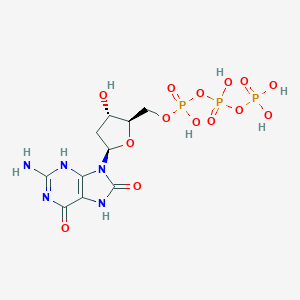
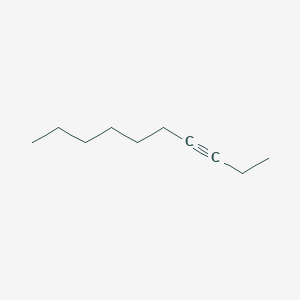
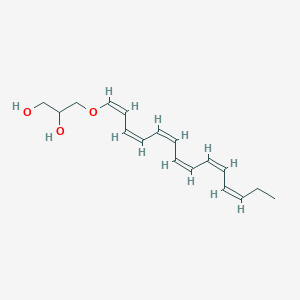
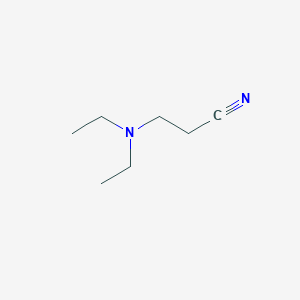
![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)
